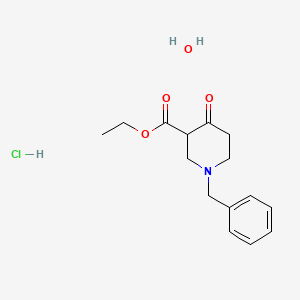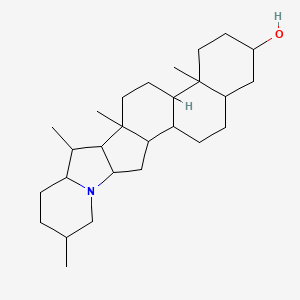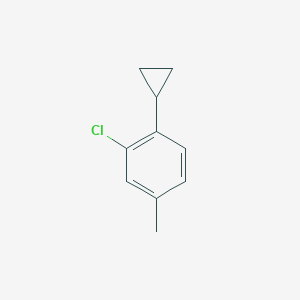![molecular formula C26H42N6 B13709282 6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene](/img/structure/B13709282.png)
6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene is a complex polycyclic compound featuring multiple nitrogen atoms within its structure. This compound is notable for its unique tricyclic framework, which imparts significant stability and reactivity, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules containing nitrogen atoms. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the tricyclic structure. For example, the use of sodium bicarbonate in an alkaline medium can be employed to promote cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and controlled environments to ensure high yield and purity. The process often includes the use of catalysts to enhance reaction rates and selectivity. For instance, transition metal catalysts such as ruthenium (II) have been utilized in the cyclopropanation of alpha-diazoacetates to achieve efficient synthesis .
化学反応の分析
Types of Reactions
6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism by which 6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple nitrogen atoms allow it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes and other proteins. Additionally, its tricyclic structure provides a rigid framework that can enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A related compound with a simpler bicyclic structure, used in antiviral medications.
Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-: Another similar compound with a different ring system, known for its use in organic synthesis.
Uniqueness
6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene is unique due to its highly complex tricyclic structure and the presence of multiple nitrogen atoms. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various scientific applications.
特性
分子式 |
C26H42N6 |
|---|---|
分子量 |
438.7 g/mol |
IUPAC名 |
6,19-dimethyl-3,6,9,16,19,22-hexazatricyclo[22.2.2.211,14]triaconta-1(27),11,13,24(28),25,29-hexaene |
InChI |
InChI=1S/C26H42N6/c1-31-15-11-27-19-23-3-7-25(8-4-23)21-29-13-17-32(2)18-14-30-22-26-9-5-24(6-10-26)20-28-12-16-31/h3-10,27-30H,11-22H2,1-2H3 |
InChIキー |
MVNLFKRBVYDYEV-UHFFFAOYSA-N |
正規SMILES |
CN1CCNCC2=CC=C(CNCCN(CCNCC3=CC=C(CNCC1)C=C3)C)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Boc-6,7-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4(5H)-one](/img/structure/B13709199.png)

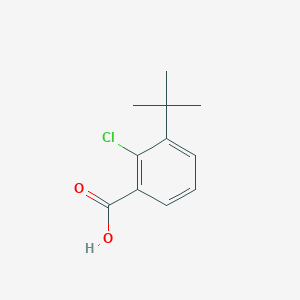
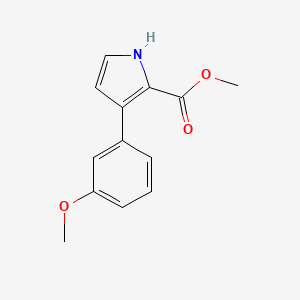
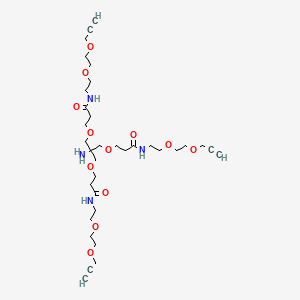
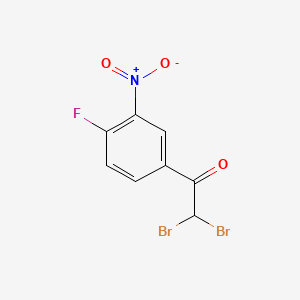
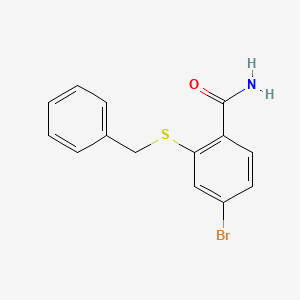
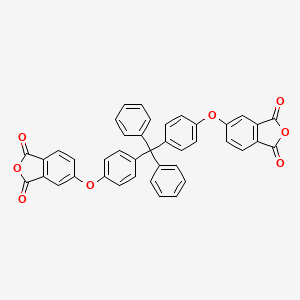
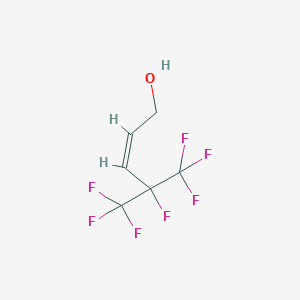
![2,4,7-Trichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one](/img/structure/B13709252.png)
